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Compound of Interest

Compound Name: HMMNI-d3

Cat. No.: B135295

Introduction

HMMNI-d3, also known as Hydroxy Dimetridazole-d3, is the deuterium-labeled form of HMMNI
(Hydroxy Dimetridazole). HMMNI is a principal metabolite of Dimetridazole, a nitroimidazole-
class drug historically used as an antiprotozoal agent in veterinary medicine.[1] Due to
concerns over the potential carcinogenicity and mutagenicity of nitroimidazole residues in food
products, the use of these compounds in food-producing animals has been banned in many
jurisdictions.[2] Consequently, sensitive analytical methods are required for the detection of
their residues to ensure food safety.

HMMNI-d3 serves as an invaluable tool in this context, primarily employed as an internal
standard for the quantitative analysis of HMMNI and other nitroimidazole residues in various
biological and food matrices, such as honey, eggs, and animal tissues, using techniques like
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-
Mass Spectrometry (GC-MS).[3] Its stable isotope-labeled nature ensures high accuracy and
precision in analytical measurements by compensating for matrix effects and variations during
sample preparation and analysis.

This technical guide provides a comprehensive overview of the chemical structure, properties,
and applications of HMMNI-d3, with a focus on its use in analytical methodologies.

Chemical Structure and Properties
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HMMNI-d3 is structurally identical to HMMNI, with the three hydrogen atoms of the N-methyl

group replaced by deuterium.

Chemical Name: [5-nitro-1-(trideuteriomethyl)imidazol-2-yllmethanol

Physicochemical Properties

The following tables summarize the key physicochemical properties of HMMNI-d3 and its non-

deuterated analog, HMMNI.

Property Value (HMMNI-d3) Reference
CAS Number 1015855-78-3 [1]
Molecular Formula CsH4D3N30s3 [1]
Molecular Weight 160.15 g/mol [1]
Hydroxy Dimetridazole-d3, 2-
Synonyms Hydroxymethyl-1-methyl-d3-5-
nitro-1H-imidazole
Property Value (HMMNI) Reference
CAS Number 936-05-0
Molecular Formula CsH7N30s
Molecular Weight 157.13 g/mol
Appearance Off-white to yellow solid
Solubilty DMSO: 100 mg/mL (636.42

mM) (with sonication)

Storage (Solid)

-20°C for 3 years, 4°C for 2

years

Storage (in Solvent)

-80°C for 6 months, -20°C for 1
month

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/product/b135295?utm_src=pdf-body
https://www.benchchem.com/product/b135295?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9210672/
https://pubmed.ncbi.nlm.nih.gov/9210672/
https://pubmed.ncbi.nlm.nih.gov/9210672/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Metabolic Pathway of Dimetridazole to HMMNI

HMMNI is a major metabolite of Dimetridazole. The metabolic conversion primarily involves the
hydroxylation of the methyl group at the 2-position of the imidazole ring. This biotransformation
is a key consideration in the monitoring of Dimetridazole residues, as metabolites like HMMNI

Dimetridazole

HMMNI
(Hydroxy Dimetridazole)

Further Metabolism
(e.g., Glucuronidation)

can persist in tissues.

Click to download full resolution via product page

Metabolic conversion of Dimetridazole to HMMNI.

Synthesis

While specific, detailed synthesis protocols for HMMNI-d3 are proprietary to commercial
suppliers, the general principle involves the use of a deuterated starting material. The synthesis
of the non-deuterated HMMNI can be achieved through various organic synthesis routes. A
plausible route for HMMNI-d3 would involve the reaction of 2-hydroxymethyl-5-nitroimidazole
with a deuterated methylating agent, such as iodomethane-d3 (CDsl), in the presence of a
suitable base.

Experimental Protocols
Use of HMMNI-d3 as an Internal Standard in LC-MS/MS
Analysis of Nitroimidazoles in Food Matrices
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The following is a representative protocol for the determination of nitroimidazole residues in a
food matrix (e.g., honey) using HMMNI-d3 as an internal standard. This protocol is a composite
based on common practices described in the literature and should be optimized for specific
laboratory conditions and matrices.

Objective: To quantify the concentration of HMMNI and other nitroimidazoles in a food sample.
Materials:
o HMMNI-d3 internal standard stock solution (e.g., 1 ug/mL in methanol)
» Analytical standards for target nitroimidazoles
o Acetonitrile (ACN), HPLC grade
e Methanol (MeOH), HPLC grade
e Formic acid (FA), LC-MS grade
o Ultrapure water
o Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)
o Centrifuge and centrifuge tubes
e \Vortex mixer
» Nitrogen evaporator
Procedure:
o Sample Preparation and Extraction:
1. Weigh 1-5 g of the homogenized food sample into a centrifuge tube.

2. Spike the sample with a known amount of HMMNI-d3 internal standard solution (e.g., 50
pL of a 100 ng/mL solution).

3. Add 10 mL of an appropriate extraction solvent (e.g., acetonitrile).
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4. Vortex vigorously for 1-2 minutes.
5. Centrifuge at 4000 rpm for 10 minutes.

6. Collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup:

1. Condition the SPE cartridge according to the manufacturer's instructions (e.g., with
methanol followed by water).

2. Load the extracted supernatant onto the SPE cartridge.

3. Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to
remove interferences.

4. Elute the target analytes and the internal standard with a high-organic solvent (e.g.,
methanol or acetonitrile).

Concentration and Reconstitution:
1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

2. Reconstitute the residue in a known volume (e.g., 500 puL) of the initial mobile phase for
LC-MS/MS analysis.

LC-MS/MS Analysis:

o Liquid Chromatography (LC):

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 um).

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

Gradient: A typical gradient would start with a high percentage of mobile phase A,
ramping up to a high percentage of mobile phase B to elute the analytes.
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» Flow Rate: 0.2-0.4 mL/min.

» Injection Volume: 5-10 pL.

o Tandem Mass Spectrometry (MS/MS):
» |onization Mode: Electrospray lonization (ESI), positive mode.
= Scan Type: Multiple Reaction Monitoring (MRM).

» MRM Transitions: Specific precursor-to-product ion transitions for each target analyte
and for HMMNI-d3 must be determined and optimized. For HMMNI-d3, the precursor
ion would be [M+H]* at m/z 161.1, and for HMMNI, it would be m/z 158.1. Product ions
would be specific fragments generated upon collision-induced dissociation.

e Quantification:

o A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the
peak area of the internal standard (HMMNI-d3) against the concentration of the analyte
standards.

o The concentration of the analyte in the sample is determined from this calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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